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molecular formula C11H11NO B1283192 5-(prop-2-en-1-yloxy)-1H-indole CAS No. 51086-08-9

5-(prop-2-en-1-yloxy)-1H-indole

Cat. No. B1283192
M. Wt: 173.21 g/mol
InChI Key: CJOAAJIGYICLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906653B2

Procedure details

5-Hydroxy-1H-indole (500 mg, 3.76 mmol) and allyl bromide (499.7 mg, 4.13 mmol) were dissolved in DMF (15 mL), then Cs2CO3 (1.468 g, 4.51 mmol), and water (6 drops) were added. The reaction mixture was stirred at rt for 12 h, after which it was concentrated under reduced pressure, diluted with water, and the aqueous layer was extracted with EtOAc (2×). The combined organic phases were dried over Na2SO4, filtered, and concentrated under reduced pressure. Purification by silica gel flash chromatography (EtOAc/hexane (v/v)=1:11) gave 514 mg (79%) of the title compound as a light-yellow oil. 1H NMR (400 MHz, CDCl3): δ 4.59 (d, 2H), 5.29 (d, 1H), 5.45 (d, 1H), 6.12 (m, 1H), 6.48 (d, 1H), 6.90 (d, 1H), 7.11 (s, 1H), 7.19 (s, 1H), 7.28 (m, 1H), 8.04 (br, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
499.7 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
1.468 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[CH2:11](Br)[CH:12]=[CH2:13].C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.O>[CH2:13]([O:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2)[CH:12]=[CH2:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC=1C=C2C=CNC2=CC1
Name
Quantity
499.7 mg
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
1.468 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
after which it was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel flash chromatography (EtOAc/hexane (v/v)=1:11)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C=C)OC=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 514 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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